1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride
CAS No.: 1577102-34-1
Cat. No.: VC7439149
Molecular Formula: C8H14ClF3N2O
Molecular Weight: 246.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1577102-34-1 |
|---|---|
| Molecular Formula | C8H14ClF3N2O |
| Molecular Weight | 246.66 |
| IUPAC Name | 1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)7(14)13-3-1-2-6(4-12)5-13;/h6H,1-5,12H2;1H |
| Standard InChI Key | NBIGDSRWNXLDEH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C(F)(F)F)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemical Considerations
The compound’s molecular formula, C₈H₁₄ClF₃N₂O, reflects a molecular weight of 246.66 g/mol. Its IUPAC name, 1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone hydrochloride, specifies a piperidine ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and at the 1-position with a trifluoroacetyl moiety (-COCF₃). The hydrochloride salt form enhances solubility in polar solvents, though exact solubility metrics remain unreported.
Key structural elements include:
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Piperidine ring: A six-membered saturated heterocycle contributing to conformational rigidity.
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Trifluoroethyl group: Introduces strong electron-withdrawing effects, potentially influencing receptor binding and metabolic stability.
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Aminomethyl substituent: Provides a primary amine for potential derivatization or ionic interactions.
The stereochemistry at the 3-position of the piperidine ring remains unspecified in available literature, suggesting that current studies may use racemic mixtures rather than enantiomerically pure forms.
Physicochemical Properties
Experimental and Predicted Data
Experimental data for this compound are sparse, but computational models provide insights:
The trifluoroethyl group likely reduces basicity compared to non-fluorinated analogs, while the aminomethyl moiety contributes to hydrophilic character. These opposing effects create a balance that may enhance membrane permeability in biological systems.
Positional isomerism may significantly alter biological target engagement, necessitating separate pharmacological profiling.
Research Gaps and Future Directions
Priority Investigations
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Synthetic optimization: Develop high-yield routes with chiral resolution for enantiopure production.
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ADMET profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in vitro.
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Target identification: Screen against kinase panels and GPCR libraries using radioligand binding assays.
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Crystallography: Determine X-ray structures to elucidate conformational preferences.
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